8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline
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Overview
Description
8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinoline core, followed by the introduction of the methoxy and cyclobutylaziridine groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy and aziridine groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and biological activity.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylaziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline: Similar structure but with a chloro substituent instead of a methoxy group.
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile: Contains a benzonitrile core instead of a quinoline core.
Uniqueness
8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and cyclobutylaziridine groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
8-[(1-cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-6-7-15-16(21-2)8-9-17(18(15)19-12)22-11-14-10-20(14)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQWQGZPZNOMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)OC)OCC3CN3C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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